Product packaging for Acetic acid;1-fluorooctan-1-ol(Cat. No.:CAS No. 61350-06-9)

Acetic acid;1-fluorooctan-1-ol

Cat. No.: B14574060
CAS No.: 61350-06-9
M. Wt: 208.27 g/mol
InChI Key: TXAWKYGKBAPDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetic acid;1-fluorooctan-1-ol (CAS 61350-06-9) is a chemical compound with a molecular formula of C 10 H 21 FO 3 and a molecular weight of 208.27 g/mol . Its structure is characterized by an eight-carbon alkyl chain with both a fluorine atom and an alcohol group on the terminal carbon, which is associated with an acetic acid molecule . This composition places it within the important class of organofluorine compounds, a field that has grown dramatically due to its impact on the development of pharmaceuticals, agrochemicals, and advanced materials . It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a prevalence driven by the unique properties the fluorine atom imparts, such as altered metabolic stability, bioavailability, and binding affinity . As a derivative of 1-fluorooctan-1-ol, this compound serves as a versatile chiral building block and intermediate in organic and medicinal chemistry . The esterification of fluorinated alcohols is a common strategy to modify a molecule's lipophilicity and stability or to serve as a protected form of the alcohol for multi-step synthesis . Researchers can leverage this compound for the exploration and creation of more complex fluorinated molecules, where the unique 1-fluorooctyl moiety is desired for its specific physicochemical properties . This product is intended for research applications and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21FO3 B14574060 Acetic acid;1-fluorooctan-1-ol CAS No. 61350-06-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61350-06-9

Molecular Formula

C10H21FO3

Molecular Weight

208.27 g/mol

IUPAC Name

acetic acid;1-fluorooctan-1-ol

InChI

InChI=1S/C8H17FO.C2H4O2/c1-2-3-4-5-6-7-8(9)10;1-2(3)4/h8,10H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

TXAWKYGKBAPDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(O)F.CC(=O)O

Origin of Product

United States

Mechanistic and Catalytic Investigations of 1 Fluorooctan 1 Ol Reactivity and Derivatization

Esterification Reactions Involving 1-Fluorooctan-1-ol (e.g., Formation of 1-Fluorooctyl Acetate)

The conversion of 1-fluorooctan-1-ol to its corresponding esters, such as 1-fluorooctyl acetate (B1210297), is a fundamental transformation. This process can be achieved through various protocols, each with distinct mechanistic features.

The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. chemguide.co.uk This reaction is an equilibrium process. organic-chemistry.org To favor the formation of the ester, 1-fluorooctyl acetate, the equilibrium can be shifted to the right by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The reaction between 1-fluorooctan-1-ol and acetic acid is typically conducted by heating the mixture with a strong acid catalyst like concentrated sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com

Table 1: Typical Components in Direct Esterification of 1-Fluorooctan-1-ol

Component Role Example
Fluorinated Alcohol Reactant 1-Fluorooctan-1-ol
Carboxylic Acid Reactant Acetic Acid
Acid Catalyst Speeds up the reaction Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH)
Solvent (Optional) Can be one of the reactants Excess 1-Fluorooctan-1-ol

While the Fischer-Speier method is standard, alternative reagents have been developed for the esterification of challenging substrates like perfluorinated alcohols. One such reagent, XtalFluor-E, has been shown to mediate the direct esterification of various carboxylic acids with perfluorinated alcohols, providing moderate to excellent yields. researchgate.netnih.gov

To circumvent the use of strong Brønsted acids and improve efficiency, Lewis acid and organocatalytic systems have been employed in esterification reactions.

Lewis Acid Catalysis: Lewis acids, such as various metal salts, catalyze esterification by activating the carboxylic acid. organic-chemistry.orggoogle.com The Lewis acid coordinates to the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 1-fluorooctan-1-ol. organic-chemistry.org This approach is effective for both esterification and transesterification reactions. researchgate.net A range of Lewis acids, including salts of hafnium(IV), zirconium(IV), and iron(III), have proven to be effective catalysts. organic-chemistry.org Solid-supported Lewis acids, like zinc chloride on silica (B1680970) gel (SiO₂/ZnCl₂), offer advantages such as solvent-free conditions and easier catalyst recovery. researchgate.net

Organocatalytic Systems: Organocatalysis in esterification often involves non-covalent interactions, such as hydrogen bonding. researchgate.net Certain organocatalysts can activate the alcohol nucleophile. For instance, systems utilizing thioureas or other hydrogen-bond donors can enhance the nucleophilicity of the alcohol's hydroxyl group, facilitating its attack on the carboxylic acid. researchgate.net Fluorinated alcohols themselves can participate in such hydrogen-bonding networks, potentially activating reactants in polymerization processes, a principle that can be extended to esterification. researchgate.net

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst Type Mechanism of Action Advantages
Brønsted Acid Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. masterorganicchemistry.com Readily available, low cost.
Lewis Acid Coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.org High efficiency, can be used in solid phase, milder than strong Brønsted acids. researchgate.netresearchgate.net

| Organocatalyst | Activates the alcohol or carboxylic acid through non-covalent interactions like hydrogen bonding. researchgate.net | Metal-free, often mild reaction conditions, high selectivity. |

The generally accepted mechanism for acid-catalyzed esterification, or Fischer esterification, is a multi-step process involving a key tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

The reaction pathway can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation): masterorganicchemistry.com

Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Addition: The hydroxyl group of 1-fluorooctan-1-ol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate. organic-chemistry.org

Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the former carboxylic acid, turning it into a good leaving group (H₂O). masterorganicchemistry.commasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 1-fluorooctyl acetate. masterorganicchemistry.com

Each of these steps involves a transition state. The formation and collapse of the tetrahedral intermediate are typically the key energy-demanding steps.

Recent computational studies using Density Functional Theory (DFT) have proposed an alternative pathway where the rate-controlling step is the initial protonation of the carboxylic acid's hydroxyl group, which then generates a highly reactive acylium ion. rsc.org This acylium ion intermediate subsequently reacts with alcohol molecules to form the ester. This model suggests a more direct route than the traditional formation of a stable tetrahedral intermediate. rsc.org

Advanced Functionalization Reactions of the Hydroxyl Moiety in 1-Fluorooctan-1-ol

Beyond esterification, the hydroxyl group of 1-fluorooctan-1-ol can undergo other important transformations, including nucleophilic substitution (after activation) and selective oxidation.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the carbon bearing the -OH group is not feasible. To achieve substitution, the hydroxyl moiety must first be converted into a good leaving group, such as a tosylate or mesylate. This is a standard two-step functionalization strategy.

Activation of the Hydroxyl Group: 1-Fluorooctan-1-ol is reacted with an agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form 1-fluorooctyl tosylate or 1-fluorooctyl mesylate.

Nucleophilic Substitution: The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions. It can be treated with a wide variety of nucleophiles (e.g., NaN₃, NaCN, I⁻) to displace the leaving group and form a new C-Nu bond with inversion of configuration if the carbon is a stereocenter. libretexts.org

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to be exceptional solvents for promoting challenging reactions, including C-H activation and nucleophilic substitutions. rsc.org Their strong hydrogen-bond-donating ability can stabilize anionic transition states and intermediates, thereby accelerating reaction rates. acs.org It is plausible that 1-fluorooctan-1-ol could itself act as a co-solvent to promote certain nucleophilic substitution reactions.

As a primary alcohol, 1-fluorooctan-1-ol can be selectively oxidized to the corresponding aldehyde, 1-fluorooctanal, or further to the carboxylic acid, 1-fluorooctanoic acid. Preventing overoxidation to the carboxylic acid requires the use of mild and selective oxidizing agents.

Modern catalytic systems offer high selectivity for the formation of aldehydes under mild conditions. researchgate.net

Nitroxide Radical Catalysis: Stable nitroxide radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives like AZADO, are effective catalysts for the aerobic oxidation of primary alcohols. These systems use a co-catalyst and molecular oxygen as the terminal oxidant. researchgate.net

Selectfluor-Based Oxidation: A combination of Selectfluor and sodium bromide (NaBr) in an aqueous solvent system can efficiently oxidize primary alcohols. Mechanistic studies suggest that the active oxidant is hypobromous acid (HOBr), which is generated in situ from the oxidation of bromide ions by Selectfluor. nih.gov

Table 3: Selected Reagents for the Oxidation of 1-Fluorooctan-1-ol

Reagent/System Product Conditions
Pyridinium chlorochromate (PCC) Aldehyde (1-Fluorooctanal) Anhydrous, CH₂Cl₂
TEMPO/NaOCl Aldehyde (1-Fluorooctanal) Biphasic, mild
AZADO/O₂ Aldehyde (1-Fluorooctanal) Catalytic, aerobic
Selectfluor/NaBr Aldehyde (1-Fluorooctanal) Aqueous CH₃CN, mild nih.gov
BrF₃ Acyl Fluoride (B91410) Direct oxidation to acyl fluoride capes.gov.br

Based on the available information, it is not possible to generate a detailed scientific article on "acetic acid;1-fluorooctan-1-ol" that adheres to the provided outline. Searches for this specific chemical compound and its role in condensation, etherification, and as a solvent or promoter in the specified organic transformations did not yield any relevant research findings.

The search results provided general information on related concepts such as:

The chemical properties of 1-fluorooctan-1-ol as a standalone compound.

General principles of hydrogen bonding and its influence on nucleophilic fluorination.

The role of solvents in sustainable chemistry.

General mechanisms of C-F activation and ring-opening reactions.

However, no specific studies, data, or mechanistic investigations concerning the reactivity and derivatization of a compound formed from acetic acid and 1-fluorooctan-1-ol were found. Therefore, the requested content for the following sections and subsections cannot be generated with the required scientific accuracy and detail:

Role of 1-Fluorooctan-1-ol as a Solvent and Promoter in Organic Transformations

Influence on Reaction Selectivity and Rate in Catalyst-Free Processes

Without specific research data, creating an authoritative and scientifically accurate article that strictly follows the requested outline is not feasible. Any attempt to do so would result in a generic and speculative piece that would not meet the user's requirements for detailed research findings and data tables.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-fluorooctyl acetate (B1210297), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The spectrum of 1-fluorooctyl acetate is expected to show distinct signals for the methyl protons of the acetate group and the various methylene (B1212753) and methine protons of the fluorooctyl chain. The methyl protons of the acetate group would appear as a singlet, typically around 2.0-2.2 ppm. sigmaaldrich.comresearchgate.net The protons on the carbon adjacent to the ester oxygen (C1) would be shifted downfield and would be split by the adjacent methylene protons and the fluorine atom. The terminal methyl group of the octyl chain would appear as a triplet at the most upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. Key signals would include the carbonyl carbon of the ester group (around 170 ppm), the carbon attached to the fluorine (C1 of the octyl chain), which would show a large coupling constant with the fluorine atom, and the methyl carbon of the acetate group (around 21 ppm). hmdb.canih.gov The other carbons of the octyl chain would appear in the typical aliphatic region.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool for characterization. wikipedia.org It provides a direct observation of the fluorine nucleus. For 1-fluorooctyl acetate, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a primary fluoroalkane. spectrabase.com This technique is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds. wikipedia.org

Predicted NMR Data for 1-Fluorooctyl Acetate

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~2.05 s - CH₃ (Acetate)
¹H ~4.20 t J(H,H) ≈ 6.5 O-CH₂
¹H ~4.50 dt J(H,F) ≈ 47, J(H,H) ≈ 4.5 F-CH₂
¹H ~1.2-1.7 m - (CH₂)₅
¹H ~0.88 t J(H,H) ≈ 7.0 CH₃ (Octyl)
¹³C ~171.0 s - C=O
¹³C ~83.5 d J(C,F) ≈ 170 F-CH₂
¹³C ~65.0 s - O-CH₂
¹³C ~20.9 s - CH₃ (Acetate)
¹³C ~22-32 m - (CH₂)₅
¹³C ~14.0 s - CH₃ (Octyl)

Note: The data in this table is predicted based on typical values for similar functional groups and structures and may not represent experimentally determined values.

Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

GC-MS: In a GC-MS analysis of 1-fluorooctyl acetate, the compound would first be separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an ester like 1-fluorooctyl acetate, characteristic fragmentation would involve the loss of the alkoxy group or the acyloxy group.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, oxygen, and fluorine in the correct proportions. This is a critical step in the unambiguous identification of the compound. The fragmentation pattern of fluorinated compounds can be complex, and HRMS helps in identifying the elemental composition of the fragment ions as well. massbank.eu

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 1-fluorooctyl acetate. nih.gov By using a suitable column and temperature program, this compound can be separated from starting materials, solvents, and byproducts. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. researchgate.netdntb.gov.ua

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purity assessment of 1-fluorooctyl acetate. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely provide good separation. A UV detector could be used if the compound has a chromophore, or a more universal detector like a refractive index detector or an evaporative light scattering detector could be employed.

Both GC and HPLC are invaluable for monitoring the esterification reaction between acetic acid and 1-fluorooctan-1-ol. By taking small aliquots from the reaction mixture over time and analyzing them, one can determine the rate of consumption of the reactants and the formation of the product.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of 1-fluorooctyl acetate would display characteristic absorption bands that confirm its identity as an ester.

The most prominent peak would be the strong C=O (carbonyl) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. researchgate.netchemicalbook.com Another key feature would be the C-O stretching vibrations, which would appear as two bands in the region of 1000-1300 cm⁻¹. researchgate.net The presence of the C-F bond would be indicated by a strong absorption band in the 1000-1100 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for 1-Fluorooctyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment
~2850-3000 Medium-Strong C-H stretch (alkyl)
~1740 Strong C=O stretch (ester)
~1240 Strong C-O stretch (acyl-oxygen)

Note: The data in this table is based on typical values for the respective functional groups.

Thermal Analysis Techniques for Phase Behavior Studies (e.g., DSC in relation to fluorination effects)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information about the physical and chemical changes that occur in a substance as a function of temperature. tudelft.nlazom.com DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. netzsch.com

For 1-fluorooctyl acetate, DSC can be used to determine key thermal properties such as the melting point, boiling point, and any crystalline phase transitions. The introduction of a fluorine atom into the alkyl chain can have a significant effect on these properties compared to its non-fluorinated analogue, octyl acetate. Fluorination often leads to changes in intermolecular forces, which can affect the melting and boiling points. mdpi.com A DSC analysis would reveal these differences by showing shifts in the transition temperatures and enthalpies. researchgate.net This information is valuable for understanding the material's thermal stability and phase behavior. netzsch.com

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For 1-fluorooctan-1-ol, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding. These calculations are fundamental for predicting the molecule's stability and sites of reactivity.

DFT studies on related fluorinated organic molecules show that the introduction of a fluorine atom significantly alters the electronic properties. nih.gov The high electronegativity of fluorine leads to a polarized carbon-fluorine (C-F) bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. wikipedia.org This polarization influences the molecule's dipole moment and its interaction with other molecules.

Calculations would typically involve geometry optimization to find the lowest energy conformation of 1-fluorooctan-1-ol. From this optimized structure, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Analysis of Mulliken atomic charges can quantify the charge distribution, identifying electrophilic and nucleophilic centers within the molecule. nih.gov

Table 1: Predicted Electronic Properties of 1-fluorooctan-1-ol from DFT Calculations Note: These are representative values based on DFT studies of similar fluorinated molecules and are for illustrative purposes.

PropertyPredicted Value/ObservationSignificance
HOMO-LUMO Gap~5-7 eVIndicates chemical stability and reactivity.
Dipole MomentIncreased compared to non-fluorinated octanolAffects intermolecular interactions and solubility.
Mulliken Charge on α-Carbon (C1)Positive (δ+)Potential site for nucleophilic attack.
Mulliken Charge on FluorineNegative (δ-)Contributes to the bond's polarity and stability.

Molecular Dynamics Simulations to Model Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com For 1-fluorooctan-1-ol, MD simulations can model how individual molecules interact with each other and with other substances, such as water or lipid bilayers, providing insights into aggregation behavior and interfacial properties. nih.govrsc.org

Simulations of long-chain fluorotelomer alcohols (FTOHs) at interfaces, such as the water-air or water-oil interface, reveal a strong tendency for these molecules to aggregate. rsc.orgqmul.ac.uk The amphiphilic nature of 1-fluorooctan-1-ol, with its polar alcohol headgroup and a long, partially fluorinated, nonpolar tail, drives it to concentrate at interfaces. The fluorinated portion of the chain is both hydrophobic and lipophobic, leading to complex phase behaviors and self-assembly into ordered domains. rsc.org

In the context of biological systems, MD simulations have been used to study the interaction of fluorinated alcohols with lipid membranes. nih.gov These studies show that the alcohols typically localize at the bilayer interface, just below the lipid phosphate (B84403) groups. nih.gov This positioning can disrupt the natural packing of the lipids, altering membrane properties. The rigidity of the fluorinated chain, compared to a hydrocarbon chain, influences how the molecule embeds within the bilayer and its perturbing effects. qmul.ac.uk

Table 2: Key Findings from Molecular Dynamics Simulations of Fluorinated Alcohols

Simulation FocusObservationImplication for 1-fluorooctan-1-ol
Behavior at Water-Alkane InterfaceFormation of condensed, ordered domains. rsc.orgHigh tendency for self-aggregation and monolayer formation.
Interaction with Lipid BilayersPreferential localization at the membrane-water interface. nih.govPotential to alter cell membrane structure and function.
Aggregation BehaviorRigidity of the fluorinated tail facilitates ordering. rsc.orgForms stable aggregates and surface films.

Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Alcohol Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property, such as toxicity. nih.govmdpi.com For a series of fluorinated alcohols, QSAR can be used to predict their toxic effects based on calculated molecular descriptors.

The toxicity of alcohols is often linked to their hydrophobicity, which governs their ability to partition into biological membranes. researchgate.net In QSAR studies of alcohols, descriptors like the octanol-water partition coefficient (logP) are frequently used and show a strong correlation with toxicity. nih.gov For fluorinated compounds, other descriptors related to electronic properties become important due to the strong electronegativity of fluorine.

A QSAR model for the toxicity of a series of fluorinated alcohols, including 1-fluorooctan-1-ol, would likely include descriptors representing:

Hydrophobicity: (e.g., logP) to model membrane partitioning.

Electronic Effects: (e.g., partial atomic charges, HOMO/LUMO energies) to account for the influence of the C-F bond.

Steric/Topological Properties: (e.g., molecular weight, surface area) to describe the size and shape of the molecule.

Such models can help in predicting the potential toxicity of new or untested fluorinated compounds, reducing the need for extensive experimental testing. mdpi.com

Table 3: Common Descriptors in QSAR Models for Alcohol Toxicity

Descriptor ClassExample DescriptorRelevance to Fluorinated Alcohols
HydrophobicitylogP (Octanol-Water Partition Coefficient)Models partitioning into biological membranes. researchgate.net
ElectronicLUMO Energy (ELUMO)Relates to electrophilicity and potential for reaction. mdpi.com
ConstitutionalMolecular WeightBasic descriptor related to the size of the molecule.
Quantum ChemicalPartial Charge on Oxygen AtomCan influence hydrogen bonding and interactions with biological targets.

Analysis of C-F Bond Energetics and its Influence on Molecular Conformation and Reactivity

The strength of the C-F bond arises from the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond with significant ionic character. alfa-chemistry.comnih.gov This polarity, however, does not necessarily lead to high reactivity in the sense of bond cleavage.

Fluorine's presence significantly impacts molecular conformation. beilstein-journals.org In molecules with adjacent polar bonds or functional groups, electrostatic interactions involving the C-F bond dipole can favor specific rotational conformers (rotamers). One well-known phenomenon is the "gauche effect," where in a system like 1,2-difluoroethane, the conformation with the fluorine atoms gauche (at a 60° dihedral angle) to each other is more stable than the anti conformation. wikipedia.org This is often explained by a stabilizing hyperconjugation interaction, where electron density from an adjacent C-H bonding orbital is donated into the low-energy C-F antibonding orbital (σ*). nih.gov In a long chain like 1-fluorooctan-1-ol, similar interactions between the C-F bond and the rest of the alkyl chain and the terminal alcohol group will influence the preferred three-dimensional shape of the molecule, affecting how it packs and interacts with other molecules.

Table 4: Properties of the Carbon-Fluorine Bond

PropertyTypical ValueInfluence on 1-fluorooctan-1-ol
Bond Dissociation Energy (BDE)~115 kcal/mol (481 kJ/mol) for CH3-F wikipedia.orgHigh chemical and thermal stability. alfa-chemistry.com
Bond Length~1.35 Å wikipedia.orgShort bond contributes to its strength.
PolarityHighly Polar (Cδ+—Fδ-) wikipedia.orgInfluences intermolecular forces and conformational preferences. nih.gov
Conformational InfluenceGauche Effect / Hyperconjugation wikipedia.orgnih.govDictates the molecule's preferred 3D shape and reactivity. beilstein-journals.org

Interfacial Science and Materials Research Applications of 1 Fluorooctan 1 Ol and Its Derivatives

Langmuir Monolayer Studies of 1-Fluorooctan-1-ol at Air-Water Interfaces

The behavior of amphiphilic molecules at the air-water interface, studied as Langmuir monolayers, provides significant insights into two-dimensional systems and the fundamental interactions governing molecular self-assembly. These monolayers are formed when molecules with both hydrophilic and hydrophobic moieties are spread on a water surface. The study of such systems is crucial for understanding processes at biological membranes and for the development of advanced materials.

Investigation of Monolayer Phase Transitions and Compressibility Moduli

Langmuir monolayers of amphiphilic molecules, including fluorinated alcohols like 1-fluorooctan-1-ol, exhibit distinct phase transitions upon compression. These transitions are analogous to the gas, liquid, and solid phases in three-dimensional systems. As the available area per molecule is reduced by a movable barrier, the monolayer undergoes transitions from a gas-like (G) phase, where molecules are far apart and move freely, to a liquid-expanded (LE) phase, then to a more ordered liquid-condensed (LC) phase, and finally to a solid-like (S) phase.

The transition between these phases can be characterized by the surface pressure-area (π-A) isotherm, which plots the surface pressure (π) as a function of the area per molecule (A). The compressibility modulus (Cs-1), a measure of the monolayer's resistance to compression, is a key parameter derived from these isotherms and is calculated as:

Cs-1 = -A(dπ/dA)

Different phases exhibit distinct compressibility moduli. For instance, the LE phase is more compressible than the LC and S phases. The presence of fluorine in the alkyl chain of 1-fluorooctan-1-ol is expected to influence these phase transitions and the corresponding compressibility moduli due to the unique properties of fluorocarbons, such as their larger size and lower polarizability compared to hydrocarbons.

Illustrative Compressibility Moduli for Different Monolayer Phases:

PhaseTypical Compressibility Modulus (mN/m)
Liquid-Expanded (LE)12.5 - 50
Liquid-Condensed (LC)100 - 250
Solid (S)> 250

Note: The values in this table are representative and can vary based on experimental conditions such as temperature and subphase composition.

Exploration of Mixed Monolayer Behavior with Hydrocarbon Lipids or Other Amphiphiles

The study of mixed monolayers, where 1-fluorooctan-1-ol is combined with hydrocarbon lipids or other amphiphiles, is crucial for understanding intermolecular interactions at interfaces. Due to the mutual phobicity of fluorocarbons and hydrocarbons, phase separation is a common phenomenon in these mixed systems. This can lead to the formation of distinct domains enriched in one component. usask.ca

The miscibility and interaction between the components of a mixed monolayer can be analyzed by examining the deviation of the mean molecular area from the ideal mixing behavior. The excess area per molecule (AE) is calculated as:

AE = A12 - (X1A1 + X2A2)

where A12 is the experimental mean molecular area in the mixed monolayer, and A1 and A2 are the molecular areas of the pure components at the same surface pressure, with X1 and X2 being their respective mole fractions. A negative AE suggests attractive interactions or favorable packing, while a positive AE indicates repulsive interactions or packing frustration. In mixed monolayers of fluorinated and hydrocarbon amphiphiles, phase separation often leads to non-ideal behavior. usask.ca

Impact of Fluorination on Interfacial Packing and Molecular Orientation

The substitution of hydrogen with fluorine atoms in the alkyl chain of an amphiphile has a profound impact on its behavior at the air-water interface. The larger van der Waals radius of fluorine compared to hydrogen results in a larger cross-sectional area for a fluorinated chain. This generally leads to an increase in the limiting molecular area in the condensed phase compared to their hydrocarbon counterparts. acs.org

Fluorination also affects the molecular orientation at the interface. The rigid nature of the fluorocarbon chain can lead to a more upright orientation of the molecules in the monolayer. researchgate.net Grazing incidence X-ray diffraction (GIXD) studies on similar fluorinated amphiphiles have shown that fluorination can induce a more ordered packing arrangement. For instance, the substitution of a terminal methyl group with a trifluoromethyl group can eliminate tilted molecular phases and promote the formation of a condensed phase of upright molecules even at low surface pressures. researchgate.net This is attributed to the altered headgroup hydration and the unique intermolecular interactions of the fluorinated segments. researchgate.net

Integration into Polymeric Systems and Fluorosurfactants Research

Fluorinated alcohols like 1-fluorooctan-1-ol are valuable precursors for the synthesis of fluorinated monomers and polymers. These materials are of great interest due to their unique properties, including low surface energy, high thermal stability, and chemical resistance, making them suitable for a wide range of applications, from advanced coatings to specialized surfactants.

Synthesis of Fluorinated Monomers and Polymerizable Esters from 1-Fluorooctan-1-ol

One common route for the synthesis of fluorinated monomers from fluorinated alcohols is through esterification with a polymerizable acid or acid chloride, such as acryloyl chloride or methacryloyl chloride. nih.gov This reaction yields the corresponding fluorinated acrylate (B77674) or methacrylate (B99206) monomer, which can then be polymerized.

The general reaction scheme for the synthesis of a fluorinated acrylate monomer from a fluorinated alcohol is as follows:

Rf-OH + CH2=CHCOCl → Rf-OCOCH=CH2 + HCl

where Rf represents the fluorinated alkyl group. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The resulting monomers can be purified and subsequently used in polymerization reactions. Numerous new fluorinated monomers have been synthesized through such techniques for evaluation in polymer studies. dtic.mil

Studies on the Influence of Fluorinated Alcohol-Derived Moieties on Polymer Properties

The incorporation of fluorinated moieties derived from alcohols like 1-fluorooctan-1-ol into a polymer backbone significantly influences the properties of the resulting material. The presence of the fluorinated side chains can lead to an increase in the glass transition temperature (Tg) and affect the molecular weight distribution of the copolymers. rsc.orgresearchgate.net

A key property imparted by these fluorinated segments is a dramatic reduction in surface energy, leading to enhanced hydrophobicity and oleophobicity. The surface properties of films made from these polymers can be characterized by contact angle measurements. The enrichment of fluorinated segments at the polymer-air interface is a well-documented phenomenon that contributes to these low-energy surfaces. rsc.orgresearchgate.net

Illustrative Contact Angle Data for Polymers with and without Fluorinated Moieties:

Polymer TypeWater Contact Angle (°)Diiodomethane Contact Angle (°)
Non-fluorinated Acrylic Polymer~70-80~30-40
Fluorinated Acrylic Copolymer>100>60

Note: These are representative values. The actual contact angles will depend on the specific polymer structure, the concentration of the fluorinated monomer, and the surface roughness.

The unique properties of fluorinated polymers make them valuable in applications requiring low adhesion, chemical resistance, and specific wetting characteristics. mdpi.com

Advanced Functional Materials Development (e.g., Coatings, Films)

The development of advanced functional materials is a cornerstone of modern materials science, with applications spanning a multitude of industries. A significant area of research within this field is the utilization of organofluorine compounds to impart unique and desirable properties to surfaces. The incorporation of fluorine into polymers and coatings can lead to materials with low surface energy, high thermal stability, chemical inertness, and low friction coefficients. These characteristics are primarily due to the high electronegativity and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine bond. In this context, 1-fluorooctan-1-ol and its derivatives serve as valuable building blocks for the creation of sophisticated coatings and films.

The functionalization of surfaces with fluorinated compounds is a key strategy for developing materials with tailored properties. Fluorinated alcohols, such as 1-fluorooctan-1-ol, are particularly useful as they can be incorporated into a variety of polymer systems or used to modify surfaces through chemical reactions. One important derivative is the ester formed from the reaction of 1-fluorooctan-1-ol with a carboxylic acid, such as acetic acid, to yield 1-fluorooctyl acetate (B1210297). Such fluorinated esters can be used as monomers for polymerization or as additives in coating formulations to enhance surface properties.

Research into fluorinated polymers has shown that they are invaluable in a wide range of applications, from consumer products to specialized industrial uses. rsc.org The low surface energy of fluorinated materials results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This "easy-to-clean" property is highly sought after for applications such as anti-fouling coatings, self-cleaning surfaces, and protective films for electronic devices. european-coatings.com

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is an area where fluorinated compounds have been extensively studied. These surfaces are often created by combining a specific surface chemistry with a micro- or nanostructured topography. While direct research on 1-fluorooctan-1-ol is limited in the provided results, the principles from studies on other fluorinated molecules can be applied. For instance, fluorinated acrylate polymers are synthesized and applied as coatings to achieve superhydrophobicity. The presence of the fluorinated side chains leads to a significant reduction in surface energy.

The role of acetic acid in the context of developing these functional materials can be multifaceted. Primarily, it can serve as a reactant to form fluorinated esters, as previously mentioned. Additionally, in polymerization reactions, such as the formation of polyesters or polyacrylates, acetic acid can be used as a catalyst or a solvent. For example, the synthesis of fluorinated polyesters can be achieved through the copolymerization of fluorinated anhydrides with epoxides, and while not explicitly stated, acid catalysts are often employed in such ring-opening polymerizations. rsc.org

The performance of functional coatings is often quantified by measuring their surface properties. The following table summarizes typical data found in research on fluorinated coatings, illustrating the impact of fluorination on surface energy and hydrophobicity.

Material/CoatingContact Angle (Water)Surface Energy (mN/m)
Uncoated Glass30-40°~70
Poly(methyl methacrylate) (PMMA)68°~40
Fluorinated Acrylate Copolymer Film>110°<20
Superhydrophobic Fluorinated Coating>150°<10

This table presents representative data for illustrative purposes, based on general knowledge of fluorinated polymers and coatings.

Furthermore, the development of fluorinated materials extends to applications beyond surface repellency. Fluorinated esters are being investigated as nonflammable electrolyte solvents for safer, high-energy batteries. acs.org This highlights the versatility of fluorinated compounds in creating a wide array of advanced functional materials. The synthesis of such materials often involves post-polymerization modification techniques, where a base polymer is functionalized with fluorinated groups to achieve the desired properties. tandfonline.com

Environmental Fate and Management in Fluorinated Compound Research

Identification and Quantification of Residual Fluorinated Alcohols in Industrial Materials

Research has revealed the presence of residual, unbound fluorotelomer alcohols (FTOHs) in a variety of commercially available and industrially used materials. These residuals are often a result of incomplete reactions or a lack of purification in the manufacturing of fluorosurfactants and polymeric materials utilized in industries such as textiles, carpets, and paper manufacturing. alsenvironmental.co.ukpfascentral.org These unreacted fluorinated alcohols can be a significant source of these compounds into the environment. pfascentral.org

Studies have quantified the amount of these residual alcohols, finding them to constitute between 0.04% and 3.8% of the material on a fluoro alcohol to dry mass basis. alsenvironmental.co.ukpfascentral.orgalsglobal.com This indicates a potentially substantial reservoir of fluorinated compounds that can be released during the lifecycle of these products.

The primary analytical technique for the identification and quantification of these residual fluorinated alcohols is Gas Chromatography-Mass Spectrometry (GC-MS) . alsenvironmental.co.ukpfascentral.org This method allows for the separation of volatile and semi-volatile compounds from the material matrix and their subsequent detection and quantification with a high degree of accuracy and sensitivity. A common sample preparation method involves a purge and trap system coupled with the GC-MS analysis. alsenvironmental.co.uk

Table 1: Residual Fluorotelomer Alcohol Content in Various Industrial Materials

Material TypeResidual FTOH Concentration (% by dry mass)Primary Analytical MethodReference
Fluorinated Polymers0.04 - 3.8%Gas Chromatography-Mass Spectrometry (GC-MS) alsenvironmental.co.ukpfascentral.org
Fluorosurfactants0.04 - 3.8%Gas Chromatography-Mass Spectrometry (GC-MS) pfascentral.orgalsglobal.com
Textile Impregnation Fluidsup to 3.8%Gas Chromatography-Mass Spectrometry (GC-MS) alsglobal.com

Strategies for Minimizing and Managing Environmental Release of Fluorinated Compounds in Research and Production

The acknowledgment of residual fluorinated compounds in industrial products has spurred the development of strategies to minimize their environmental release from both research and production activities. A key approach is the elimination or significant reduction of these residual alcohols from the final products before they are marketed. pfascentral.orgalsglobal.com

In an industrial production context, several strategies can be implemented:

Process Optimization: Refining the synthesis process of fluorinated polymers and surfactants to maximize reaction completion and minimize the presence of unreacted starting materials like 1-fluorooctan-1-ol.

Post-Production Purification: Implementing purification steps to remove residual volatile compounds. One documented method involves dispersing the polymeric or surfactant material in water and then stripping the volatile components using a continuous flow of air, with the stripped compounds being captured on a resin trap, such as XAD resin. pfascentral.orgalsglobal.com

Waste Management: Employing robust waste management strategies for fluorinated compounds. This can include high-temperature incineration for the destruction of certain fluorinated waste streams. shimadzu.com

In a research laboratory setting, minimizing environmental release focuses on safe handling and disposal practices:

Use of Personal Protective Equipment (PPE): Consistent use of appropriate PPE, such as gloves, lab coats, and safety glasses, prevents direct contact and minimizes the potential for accidental release.

Ventilation and Containment: Conducting experiments with volatile fluorinated compounds in well-ventilated fume hoods to capture any vapors and prevent their release into the laboratory and subsequently the external environment.

Proper Waste Disposal: Segregating and disposing of all fluorinated compound waste as hazardous waste, following institutional and regulatory guidelines. This includes contaminated labware, unused chemicals, and solutions.

Emergency Preparedness: Having clear and practiced procedures for managing spills and accidental releases to contain the material and prevent environmental contamination.

Methodologies for Detection and Trace Analysis in Environmental Samples (e.g., Air, Water)

The detection and quantification of trace levels of fluorinated compounds like 1-fluorooctan-1-ol in environmental matrices are critical for understanding their distribution, fate, and potential impact. Due to their presence in various environmental compartments, specific analytical methodologies have been developed for air and water samples.

Water Analysis:

For the analysis of fluorinated alcohols in water samples (including surface water, groundwater, and wastewater), the most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . To achieve the low detection limits required for environmental monitoring, a pre-concentration step is typically necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where a water sample is passed through a cartridge containing a sorbent material that retains the fluorinated compounds. The compounds are then eluted with a small volume of solvent for analysis. pfascentral.orgchromatographyonline.comnih.gov The use of GC coupled with triple quadrupole tandem mass spectrometry (GC-MS/MS) with positive chemical ionization (PCI) has been shown to enhance sensitivity and selectivity for the determination of FTOHs. alsenvironmental.co.ukalsglobal.com

Air Analysis:

Due to the volatility of many fluorinated alcohols, they can be present in both indoor and outdoor air. The primary method for their detection in air samples is Thermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS) . shimadzu.comresearchgate.netmarkes.com This technique involves drawing a known volume of air through a sorbent tube to trap the volatile organic compounds. The tube is then heated in the thermal desorption unit, releasing the trapped compounds into the GC-MS for separation and analysis. This method is highly sensitive and suitable for detecting the trace concentrations of fluorinated alcohols typically found in the atmosphere. researchgate.netmarkes.com

Table 2: Analytical Methodologies for Fluorinated Alcohols in Environmental Samples

Environmental MatrixPrimary Analytical TechniqueSample Preparation/Pre-concentrationKey AdvantagesReference
WaterGas Chromatography-Mass Spectrometry (GC-MS/MS)Solid-Phase Extraction (SPE)High sensitivity and selectivity alsenvironmental.co.ukalsglobal.com
WaterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Solid-Phase Extraction (SPE)Effective for a wide range of PFAS compounds pfascentral.orgnih.gov
AirThermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)Sorbent Tube TrappingSuitable for volatile and semi-volatile compounds at trace levels shimadzu.comresearchgate.netmarkes.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.